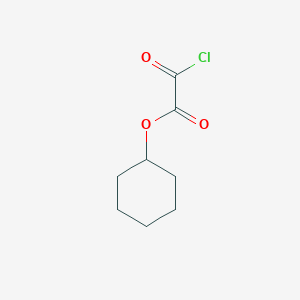
Cyclohexyl chloro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl chloro(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a chloro(oxo)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl chloro(oxo)acetate can be synthesized through the esterification of cyclohexanol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl chloro(oxo)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexanol and chloroacetic acid.
Reduction: The compound can be reduced to cyclohexyl acetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, often under basic conditions.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Cyclohexanol and chloroacetic acid.
Reduction: Cyclohexyl acetate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl chloro(oxo)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of cyclohexyl chloro(oxo)acetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The chloro group can also participate in substitution reactions, making the compound versatile in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Attack: The ester bond is targeted by nucleophiles, leading to hydrolysis or substitution reactions.
Reduction Pathways: The compound can be reduced to form cyclohexyl acetate, involving the transfer of electrons from reducing agents.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl chloro(oxo)acetate can be compared with other similar compounds, such as:
Cyclohexyl Acetate: Lacks the chloro group, making it less reactive in substitution reactions.
Chloroacetic Acid Esters: These compounds have similar reactivity but differ in the alkyl group attached to the ester moiety.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a chloro(oxo)acetate moiety, providing a combination of reactivity and stability that is valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
54166-92-6 |
|---|---|
Molekularformel |
C8H11ClO3 |
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
cyclohexyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H11ClO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
BOIJGDQIIVTEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
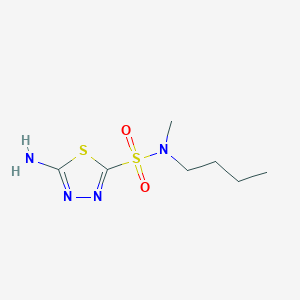
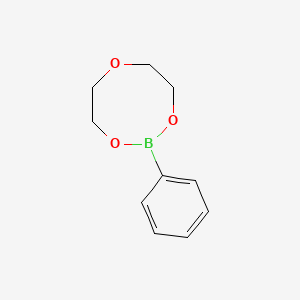
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
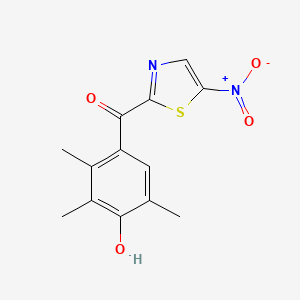
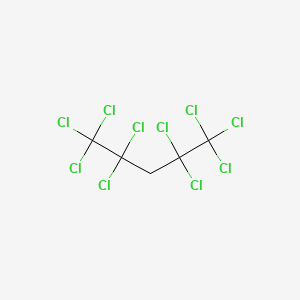

-lambda~5~-phosphane](/img/structure/B14647497.png)
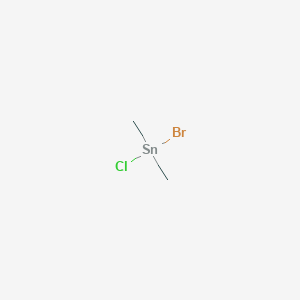
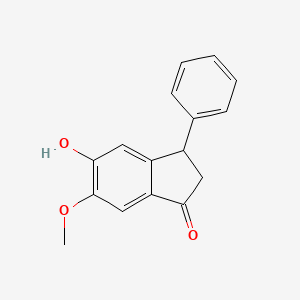
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
